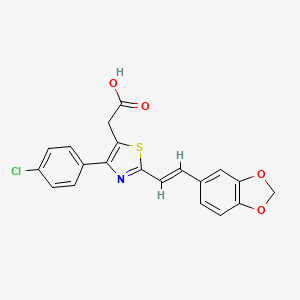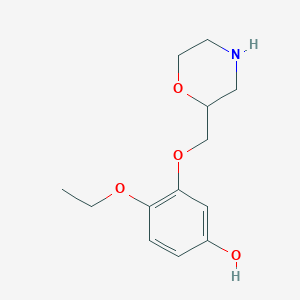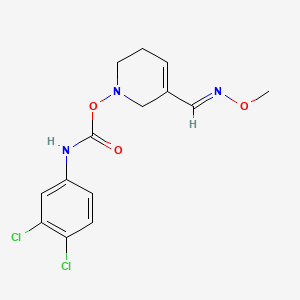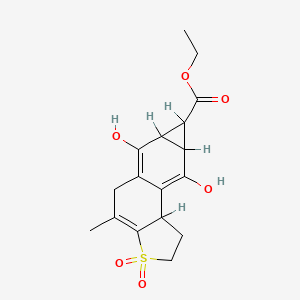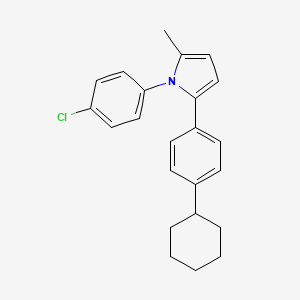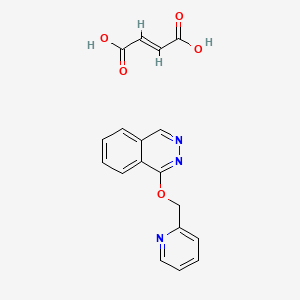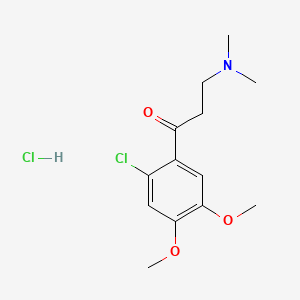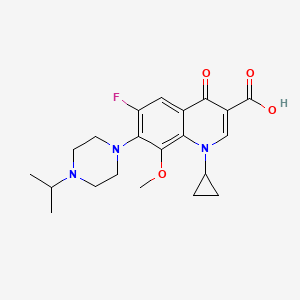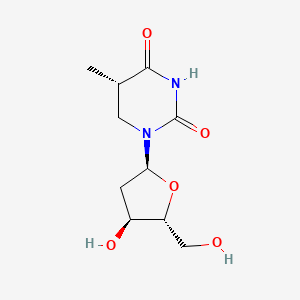
Thymidine, 5,6-dihydro-, (5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 5,6-dihydro-, (5S)- is a modified nucleoside derived from thymidine It is characterized by the reduction of the double bond between the 5th and 6th carbon atoms in the thymidine molecule, resulting in a dihydro derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 5,6-dihydro-, (5S)- can be achieved through the reduction of thymidine using specific reducing agents. One common method involves the use of zinc powder in acetic acid, which facilitates the reduction of the double bond in the thymidine molecule . The reaction typically proceeds under mild conditions, ensuring high yields of the desired dihydro derivative.
Industrial Production Methods
While specific industrial production methods for Thymidine, 5,6-dihydro-, (5S)- are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure efficient and cost-effective production on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Thymidine, 5,6-dihydro-, (5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc powder in acetic acid is a typical reducing agent used for the initial synthesis.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include various oxo derivatives, fully saturated thymidine analogs, and substituted nucleosides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Thymidine, 5,6-dihydro-, (5S)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs.
Biology: The compound is utilized in studies involving DNA synthesis and repair mechanisms.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Mechanism of Action
The mechanism of action of Thymidine, 5,6-dihydro-, (5S)- involves its incorporation into DNA during replication. This incorporation can disrupt normal DNA synthesis and repair processes, leading to potential antiviral and anticancer effects . The compound targets specific enzymes involved in DNA synthesis, such as thymidine kinase and DNA polymerase, thereby inhibiting their activity and affecting cellular proliferation.
Comparison with Similar Compounds
Similar Compounds
Thymidine: The parent compound from which Thymidine, 5,6-dihydro-, (5S)- is derived.
5-Bromo-6-methoxy-5,6-dihydro-3′-azidothymidine: A thymidine analog with antiviral properties.
5-Ethynyl-2′-deoxyuridine: Another thymidine analog used in DNA synthesis studies.
Uniqueness
Thymidine, 5,6-dihydro-, (5S)- is unique due to its reduced double bond, which imparts distinct chemical properties and reactivity compared to other thymidine analogs. This structural modification allows for specific interactions with enzymes and nucleic acids, making it a valuable tool in various research applications.
Properties
CAS No. |
19140-39-7 |
|---|---|
Molecular Formula |
C10H16N2O5 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
(5S)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h5-8,13-14H,2-4H2,1H3,(H,11,15,16)/t5-,6-,7+,8-/m0/s1 |
InChI Key |
FEYHMSUYKIMUAL-HSNKUXOKSA-N |
Isomeric SMILES |
C[C@H]1CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide](/img/structure/B12724904.png)

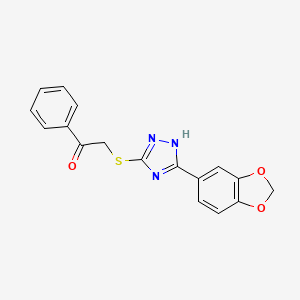
![sodium;[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;dioxido(oxo)silane;molybdenum;oxygen(2-);hydroxide](/img/structure/B12724917.png)
